molecular formula C11H13ClN2OS B2596259 5-(4-Methoxybenzyl)thiazol-2-amine hydrochloride CAS No. 2309476-56-8

5-(4-Methoxybenzyl)thiazol-2-amine hydrochloride

Cat. No.: B2596259
CAS No.: 2309476-56-8
M. Wt: 256.75
InChI Key: IXWYRQMILLHNCZ-UHFFFAOYSA-N
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Description

5-(4-Methoxybenzyl)thiazol-2-amine hydrochloride is a chemical compound with the molecular formula C11H13ClN2OS It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxybenzyl)thiazol-2-amine hydrochloride typically involves the reaction of 4-methoxybenzyl chloride with thioamide in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring. The final product is obtained by treating the intermediate with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxybenzyl)thiazol-2-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(4-Methoxybenzyl)thiazol-2-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Methoxybenzyl)thiazol-2-amine hydrochloride is not fully understood. it is believed to interact with specific molecular targets and pathways within biological systems. For example, thiazole derivatives are known to bind to DNA and proteins, potentially interfering with cellular processes such as replication and transcription .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Methoxybenzyl)thiazol-2-amine hydrochloride is unique due to the presence of the methoxy group on the benzyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent compared to other thiazole derivatives .

Properties

IUPAC Name

5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS.ClH/c1-14-9-4-2-8(3-5-9)6-10-7-13-11(12)15-10;/h2-5,7H,6H2,1H3,(H2,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXWYRQMILLHNCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=CN=C(S2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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